molecular formula C20H14F4N2O2 B2392725 4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 478078-85-2

4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2392725
CAS No.: 478078-85-2
M. Wt: 390.338
InChI Key: GFAZQMFHLTYDDJ-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a complex organic compound characterized by the presence of fluorine atoms and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzyl alcohol
  • 4-(trifluoromethyl)benzyl bromide
  • 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol

Uniqueness

4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is unique due to the combination of its fluorine-substituted benzoyl group and pyrrole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-16-6-4-13(5-7-16)18(27)14-9-17(25-11-14)19(28)26-10-12-2-1-3-15(8-12)20(22,23)24/h1-9,11,25H,10H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZQMFHLTYDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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